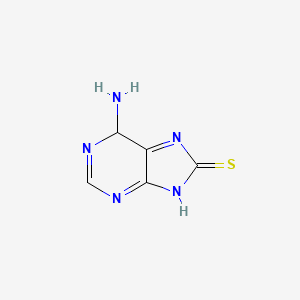

6-Amino-6,9-dihydropurine-8-thione

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H5N5S |

|---|---|

Molecular Weight |

167.19 g/mol |

IUPAC Name |

6-amino-6,9-dihydropurine-8-thione |

InChI |

InChI=1S/C5H5N5S/c6-3-2-4(8-1-7-3)10-5(11)9-2/h1,3H,6H2,(H,7,8,10,11) |

InChI Key |

ZKYFGQVXWDMOIN-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC(C2=NC(=S)NC2=N1)N |

Origin of Product |

United States |

Computational and Theoretical Investigations of 6 Amino 6,9 Dihydropurine 8 Thione

Quantum Chemical Calculations and Methodologies

Quantum chemical calculations serve as a powerful tool for elucidating the molecular characteristics of ADHPT. These theoretical investigations offer a microscopic view of the compound's behavior, complementing experimental findings.

Density Functional Theory (DFT) Applications for Molecular Modeling

Density Functional Theory (DFT) has been a central methodology for the molecular modeling of 6-Amino-6,9-dihydropurine-8-thione. bas.bgresearchgate.net This computational method is employed to analyze the compound's vibrational spectra, including FT-IR and FT-Raman, and to determine its fundamental vibrational wavenumbers and intensities. bas.bgresearchgate.net DFT calculations allow for the investigation of the molecule's optimized structure and the analysis of its chemical selectivity through reactivity descriptors like the Fukui function. bas.bgresearchgate.net Furthermore, these theoretical calculations are used to understand the potential electrophilic and nucleophilic sites within the molecule. bas.bgresearchgate.net

Selection of Basis Sets and Exchange-Correlation Functionals (e.g., B3LYP/6-311++G(d,p))

For the computational study of ADHPT, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is commonly utilized. bas.bgresearchgate.net This functional is paired with the 6-311++G(d,p) basis set to perform the calculations. bas.bgresearchgate.net This combination is well-established for its accuracy in predicting the geometric and electronic properties of organic molecules. All theoretical calculations are typically carried out using software packages like Gaussian 09, with a standard scaling factor of 0.961 often applied to the calculated vibrational frequencies to correct for systematic errors arising from the basis set and the neglect of vibrational anharmonicity. bas.bg

Optimized Molecular Geometries and Structural Parameters (e.g., Bond Lengths, Bond Angles)

The geometrical parameters of this compound, including bond lengths and bond angles, have been determined through geometry optimization using the DFT/B3LYP/6-311++G(d,p) method. bas.bgresearchgate.net These calculations provide a detailed three-dimensional model of the molecule in its most stable energetic state. The computed parameters can then be compared with experimental data from structurally similar compounds to validate the theoretical model. researchgate.net

Below is a table of selected optimized geometrical parameters for ADHPT.

Optimized Geometrical Parameters of this compound (ADHPT)

| Parameter | Bond/Angle | Value (Å/°) |

|---|---|---|

| Bond Length | C2-N1 | 1.34 |

| Bond Length | C4-C5 | 1.40 |

| Bond Length | C5-N7 | 1.38 |

| Bond Length | C6-N1 | 1.38 |

| Bond Length | C6-N6 | 1.36 |

| Bond Length | C8-S8 | 1.67 |

| Bond Angle | N1-C2-N3 | 125.1 |

| Bond Angle | N1-C6-N6 | 118.6 |

| Bond Angle | C5-C6-N6 | 122.2 |

| Bond Angle | C5-N7-C8 | 105.7 |

| Bond Angle | N7-C8-N9 | 114.6 |

| Bond Angle | N7-C8-S8 | 123.8 |

Data sourced from DFT/B3LYP/6-311++G(d,p) calculations.

Potential Energy Surface (PES) Analysis in Different Phases (e.g., Gas and Solution)

Potential Energy Surface (PES) analysis has been conducted to study the most stable structure of the this compound molecule. researchgate.net This analysis is performed for the compound in both the gas phase and in a liquid medium to understand how its conformational stability is influenced by its environment. bas.bgresearchgate.net In the gas phase, the calculations are performed on an isolated molecule, while in solution, the effects of the solvent are taken into account. bas.bg

Electronic Structure and Reactivity Descriptors

The electronic properties of ADHPT are fundamental to its chemical reactivity. Theoretical descriptors derived from its electronic structure provide valuable information about its stability and reaction-prone sites.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gap and Characteristics

Frontier Molecular Orbital (FMO) analysis is a key component of the computational investigation of ADHPT. bas.bgresearchgate.net This involves the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a critical indicator of the molecule's chemical stability and reactivity. researchgate.net A smaller energy gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For ADHPT, the HOMO-LUMO energy gap has been calculated, providing insights into its potential for charge transfer within the molecule. bas.bg

Calculated Energy Values for this compound (ADHPT)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.04 |

| LUMO Energy | -1.58 |

| HOMO-LUMO Energy Gap | 4.46 |

Data sourced from DFT/B3LYP/6-311++G(d,p) calculations.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the three-dimensional charge distribution of a molecule. It reveals the electrostatic potential on the surface of the molecule, providing a guide to its reactive behavior by identifying regions that are rich or poor in electrons. The MEP map is color-coded to indicate different potential values: red typically signifies regions of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack. Green and yellow represent areas with intermediate, near-zero potential.

For this compound, the MEP map would highlight specific sites for chemical interactions.

Nucleophilic Sites: The most negative regions (red) are expected to be located around the sulfur atom of the thione group (C=S) and the nitrogen atoms of the purine (B94841) ring and the exocyclic amino group, due to the presence of lone pairs of electrons. These sites are the most likely to interact with electrophiles or act as proton acceptors.

Electrophilic Sites: The most positive regions (blue) are anticipated to be found on the hydrogen atoms attached to the nitrogens, particularly the N-H protons of the purine ring and the amino group. These areas are susceptible to attack by nucleophiles.

This analysis is fundamental for predicting how the molecule will interact with biological targets, such as receptor binding pockets or enzyme active sites, where electrostatic complementarity is often a key determinant of binding affinity and specificity.

Fukui Function Analysis for Chemical Selectivity and Reactivity Order

Fukui function analysis is a concept derived from Density Functional Theory (DFT) that helps to quantify the reactivity of different atomic sites within a molecule. It describes the change in electron density at a specific point in the molecule when the total number of electrons is altered. By calculating condensed Fukui functions, one can predict the most likely sites for nucleophilic, electrophilic, and radical attacks.

The analysis involves calculating the electronic properties of the molecule in its neutral, cationic (one electron removed), and anionic (one electron added) states. From these, three main types of Fukui functions are determined:

f(r)+ : Predicts the site for nucleophilic attack (where an electron is accepted). A higher value indicates a greater reactivity towards nucleophiles.

f(r)- : Predicts the site for electrophilic attack (where an electron is donated). A higher value suggests a greater susceptibility to electrophiles.

f(r)0 : Predicts the site for radical attack.

For this compound, Fukui analysis would provide a quantitative ranking of the reactivity of each atom. For instance, the analysis might confirm that the sulfur atom is a primary site for electrophilic attack, while certain carbon atoms in the purine ring are more susceptible to nucleophilic attack. This detailed reactivity map is invaluable for understanding reaction mechanisms and designing derivatives with altered chemical properties.

Natural Bonding Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bonding Orbital (NBO) analysis is a theoretical method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, closely resembling Lewis structures. researchgate.netyoutube.com This approach allows for the detailed investigation of intramolecular interactions, such as hyperconjugation, by quantifying the stabilization energy associated with electron delocalization from a filled (donor) NBO to an empty (acceptor) NBO.

The key output of an NBO analysis is the second-order perturbation theory energy of stabilization, E(2), which is calculated for each possible donor-acceptor interaction. youtube.com A higher E(2) value indicates a stronger interaction.

Delocalization of lone pair (LP) electrons from nitrogen and sulfur atoms into the antibonding π* orbitals of the purine ring.

Interactions between the π orbitals of the ring and the antibonding σ* orbitals of adjacent C-H or N-H bonds.

These interactions stabilize the molecule by spreading out electron density, influencing its geometry, and modulating its chemical reactivity.

Table 1: Representative Donor-Acceptor Interactions from NBO Analysis This table is illustrative and shows the types of interactions expected for a molecule like this compound. Actual values would require a specific quantum chemical calculation.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (1) N7 | π* (C4-C5) | ~15-25 | Lone Pair -> Antibonding π |

| LP (1) S8 | π* (C4-N9) | ~10-20 | Lone Pair -> Antibonding π |

| π (C4-C5) | π* (N3-C4) | ~5-15 | Bonding π -> Antibonding π |

| LP (1) N6 | σ* (C5-N7) | ~2-5 | Lone Pair -> Antibonding σ |

Advanced Computational Simulations

Molecular Dynamics (MD) Simulations for Solvation Effects and Conformational Dynamics

Molecular Dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecular systems. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each particle over time, providing a detailed view of conformational changes, solvent interactions, and other dynamic processes. nih.govresearchgate.net

For this compound, an MD simulation would typically be performed by placing the molecule in a box of explicit solvent molecules, most commonly water, to mimic physiological conditions. nih.gov The simulation would reveal:

Solvation Structure: How water molecules arrange themselves around the solute, forming specific hydrogen bonding networks with the amino group, thione group, and ring nitrogens. Radial distribution functions (RDFs) can be calculated to quantify the probability of finding a solvent molecule at a certain distance from a specific atom of the solute.

Conformational Dynamics: Although the purine ring system is relatively rigid, MD simulations can explore the flexibility of the exocyclic amino group and any subtle puckering or fluctuations in the ring structure. The root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of atomic positions are analyzed to assess the stability and flexibility of the molecule over time. nih.gov

These simulations are crucial for understanding how the solvent environment influences the molecule's structure and stability, which in turn affects its biological activity. nih.gov

Table 2: Typical Parameters for an MD Simulation Study

| Parameter | Description | Typical Value/Method |

| Simulation Software | Program used to run the simulation | GROMACS, AMBER, NAMD |

| Force Field | Mathematical functions describing the potential energy of the system | CHARMM, AMBER, OPLS-AA |

| Solvent Model | Model used to represent water molecules | TIP3P, SPC/E |

| System Setup | Initial arrangement of solute and solvent | Solute centered in a cubic box of water |

| Equilibration | Process to bring the system to the desired temperature and pressure | NVT (constant volume) followed by NPT (constant pressure) ensembles |

| Production Run | Duration of the simulation for data collection | 100-500 nanoseconds |

| Analysis Metrics | Quantities calculated from the trajectory | RMSD, RMSF, Radial Distribution Functions, Hydrogen Bond Analysis |

Spectroscopic Characterization Methodologies for 6 Amino 6,9 Dihydropurine 8 Thione

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for identifying the functional groups and vibrational modes of 6-Amino-6,9-dihydropurine-8-thione.

Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique used to identify the vibrational modes of this compound. The experimental FT-IR spectrum of the compound reveals characteristic absorption bands corresponding to the various functional groups present in the molecule. researchgate.net These experimental findings are often compared with theoretical spectra calculated using methods like Density Functional Theory (DFT) to achieve a more precise assignment of the vibrational modes. researchgate.net

Fourier Transform Raman (FT-Raman) Spectroscopy for Complementary Vibrational Data

Complementing the FT-IR data, Fourier Transform Raman (FT-Raman) spectroscopy provides additional insights into the vibrational modes of this compound. researchgate.net The selection rules for Raman scattering differ from those for infrared absorption, meaning that some vibrational modes that are weak or absent in the FT-IR spectrum may be strong and easily observable in the FT-Raman spectrum, and vice versa. researchgate.net This complementary nature allows for a more complete vibrational analysis of the molecule.

Potential Energy Distribution (PED) Analysis for Vibrational Assignments

To accurately assign the observed vibrational bands to specific molecular motions, Potential Energy Distribution (PED) analysis is employed. researchgate.net PED analysis, often performed in conjunction with theoretical calculations, quantifies the contribution of different internal coordinates (such as bond stretching, angle bending, and torsions) to each normal vibrational mode. researchgate.net For instance, a PED analysis could reveal that a particular band in the spectrum is composed of 70% C-N stretching, 20% N-H bending, and 10% C-C stretching, providing a detailed and unambiguous assignment. researchgate.net

Comparative Analysis of Experimental and Theoretical Spectra

A comparative analysis of the experimental FT-IR and FT-Raman spectra with theoretically calculated spectra is crucial for a comprehensive understanding of the vibrational properties of this compound. researchgate.net Theoretical spectra are typically generated using quantum chemical calculations, such as DFT with a basis set like B3LYP/6-311++G(d,p). researchgate.net The comparison allows for the validation of the computational model and aids in the precise assignment of the experimental vibrational bands. researchgate.net Discrepancies between the experimental and theoretical spectra can often be reconciled by scaling the calculated frequencies, which accounts for the approximations inherent in the theoretical methods and the influence of the solid-state environment in the experimental measurements. researchgate.net

Interpretation of Characteristic Vibrational Bands (e.g., C-H, C-N, C-C, C-S, N-H Stretching)

The interpretation of the vibrational spectra of this compound involves the assignment of specific spectral bands to the stretching and bending vibrations of its constituent chemical bonds.

N-H Stretching: The N-H stretching vibrations are typically observed in the high-frequency region of the infrared spectrum. For this compound, these bands are expected to appear in the range of 3400-3100 cm⁻¹.

C-H Stretching: The C-H stretching vibrations are also found in the high-frequency region, generally between 3100 and 3000 cm⁻¹.

C=N and C-N Stretching: The stretching vibrations of the C=N and C-N bonds within the purine (B94841) ring system give rise to a series of bands in the fingerprint region of the spectrum, typically between 1650 and 1200 cm⁻¹. For example, the C=N stretching vibrations can occur in the 1615-1400 cm⁻¹ range. researchgate.net

C-C Stretching: The C-C stretching vibrations of the purine ring are also found in the fingerprint region and are often coupled with other vibrational modes.

C=S Stretching: The C=S stretching vibration is a key indicator of the thione group and typically appears in the region of 1200-1000 cm⁻¹. However, its position can be influenced by coupling with other vibrations.

The following table summarizes the experimental and theoretical vibrational wavenumbers and their assignments for this compound.

| Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (cm⁻¹) | Assignment (PED %) |

| 3423 | - | 3443 | ν(N-H) asym str (99%) |

| 3345 | 3343 | 3365 | ν(N-H) sym str (99%) |

| 3189 | 3188 | 3210 | ν(N-H) str (100%) |

| 1673 | 1672 | 1690 | δ(NH₂) scis + ν(C=N) + ν(C=C) |

| 1618 | 1620 | 1635 | ν(C=N) + ν(C=C) + δ(NH₂) scis |

| 1572 | 1573 | 1590 | ν(C=C) + ν(C=N) + δ(C-H) ipb |

| 1482 | - | 1500 | ν(C=N) + ν(C=C) + δ(N-H) ipb |

| 1436 | 1437 | 1450 | δ(N-H) ipb + ν(C=N) + ν(C=C) |

| 1268 | 1268 | 1280 | ν(C-N) + δ(C-H) ipb + ν(C-S) |

| 1239 | 1239 | 1250 | ν(C-S) + ν(C-N) + δ(C-H) ipb |

| 1209 | 1209 | 1220 | δ(C-H) ipb + ν(C-N) + ν(C-S) |

| 837 | 837 | 850 | γ(C-H) opb + γ(N-H) opb |

| ν: stretching; δ: in-plane bending (scissoring); γ: out-of-plane bending; asym: asymmetric; sym: symmetric; ipb: in-plane bending; opb: out-of-plane bending. | |||

| Data sourced from a study by P. Sakthivel et al. researchgate.net |

Chemical Reactivity and Derivatization Strategies for 6 Amino 6,9 Dihydropurine 8 Thione

Mechanistic Studies of Chemical Reactions

The reactivity of 6-Amino-6,9-dihydropurine-8-thione is governed by the intricate interplay of its functional groups and the electron distribution within the purine (B94841) ring system. Understanding the mechanisms of its reactions is crucial for predicting its behavior in biological systems and for the rational design of new derivatives.

Investigation of Nucleophilic and Electrophilic Attack Pathways on the Purine Ring

The purine ring of this compound is susceptible to both nucleophilic and electrophilic attacks, although the outcomes of these reactions are heavily influenced by the presence of the thione and amino substituents. The electronically excited state of 8-thioguanosine, a derivative of this compound, can generate reactive oxygen species (ROS), including singlet oxygen, which can lead to photooxidation processes. nih.gov This suggests that the purine ring can be attacked by electrophilic species generated under photochemical conditions. The reaction with these species can lead to the formation of various products, highlighting the complex reactivity of the purine core.

Furthermore, the amino group at the 6-position and the thione group at the 8-position modulate the electron density of the purine ring, influencing the sites of electrophilic and nucleophilic attack. The amino group is an electron-donating group, which tends to activate the ring towards electrophilic substitution. Conversely, the thione group can act as a nucleophile through its sulfur atom, participating in reactions with electrophiles.

Thione-Thiol Tautomerism and its Impact on Reactivity

A key feature of this compound is its existence in a tautomeric equilibrium between the thione and thiol forms. nih.gov Theoretical studies on similar heterocyclic compounds suggest that the thione form is generally favored. nih.govresearchgate.net This equilibrium has a profound impact on the compound's reactivity.

The predominance of the thione tautomer is significant for its biological activity and chemical stability, as it may prevent spontaneous oxidation to disulfides. nih.gov The thione form possesses a reactive sulfur atom that can participate in various reactions. For instance, the reactivity of thione-containing compounds with reagents like 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) can provide insights into the equilibrium between the thione and thiol forms. nih.gov The reduced reactivity of thioamides and thioureas with DTNB compared to simple thiols supports the prevalence of the thione tautomer. nih.gov

The thione group's ability to act as a nucleophile is central to many of its derivatization strategies. The sulfur atom can be alkylated, oxidized, or participate in other transformations, leading to a diverse range of analogs with modified properties.

Prototropic Tautomerism and Equilibrium Studies

Prototropic tautomerism, the migration of a proton between different positions in a molecule, is a fundamental characteristic of purine analogs like this compound. encyclopedia.pub This phenomenon involves the movement of protons between the nitrogen atoms of the purine ring and the exocyclic amino and thione groups, leading to a mixture of constitutional isomers in equilibrium. encyclopedia.pub

The specific tautomeric forms present and their relative populations are influenced by factors such as the solvent and pH. nih.gov For instance, computational studies on the related compound 8-azaguanine (B1665908) have shown that different tautomers can be populated in aqueous solution. nih.gov Understanding the tautomeric equilibrium is critical as it determines the molecule's hydrogen bonding patterns and, consequently, its interactions with biological macromolecules. nih.gov The position of the labile protons can significantly affect the compound's chemical and physical properties, including its spectroscopic characteristics and binding affinities. nih.gov

Synthetic Transformations and Analog Design

The rich chemical reactivity of this compound allows for a variety of synthetic modifications to generate novel analogs with potentially enhanced or altered biological activities. These transformations often target specific positions on the purine ring or the exocyclic thione group.

Reaction with Diazonium Salts for Functionalization at Position 8

The reaction with diazonium salts is a versatile method for introducing a wide range of functional groups onto aromatic rings. masterorganicchemistry.com While direct examples for this compound are not extensively detailed in the provided context, the general principles of diazonium salt chemistry suggest potential applications. The amino group at position 2 of the purine ring could theoretically be diazotized and subsequently replaced by various nucleophiles in Sandmeyer-type reactions. masterorganicchemistry.com This would allow for the introduction of halogens, cyano groups, and other functionalities at this position, although the reactivity of the purine system might lead to complex outcomes.

More commonly, the reactivity of the thione group at position 8 is exploited for functionalization. While not a direct reaction with a diazonium salt, the principle of introducing new groups at specific positions is central to analog design.

Regioselective Alkylation Studies (e.g., N7 vs. N9 Alkylation)

Alkylation is a common strategy for modifying the properties of purine analogs. The presence of multiple nitrogen atoms in the purine ring of this compound raises the issue of regioselectivity, as alkylation can occur at different positions, most notably at the N7 and N9 atoms of the imidazole (B134444) portion of the purine ring.

The site of alkylation can have a significant impact on the biological activity of the resulting derivatives. For example, in a study on thioguanine-modified pleuromutilin (B8085454) derivatives, substitution at different sites on the purine ring significantly affected the antibacterial activity of the compounds. nih.gov This highlights the importance of controlling the regioselectivity of alkylation reactions to achieve the desired biological profile. The reaction conditions, including the choice of alkylating agent, base, and solvent, can influence the N7/N9 alkylation ratio.

| Reactant 1 | Reactant 2 | Product(s) | Reaction Type |

| This compound | Alkyl halide | N7-alkylated and/or N9-alkylated derivatives | Regioselective Alkylation |

| 2-Amino-1,7-dihydro-6H-purine-6-thione | p-toluenesulfonyl chloride | Activated intermediate for further substitution | Nucleophilic Substitution |

| Activated pleuromutilin intermediate | 6-thioguanine (B1684491) | Thioguanine-modified pleuromutilin | Nucleophilic Substitution |

Strategies for Diversification at Different Purine Ring Positions (e.g., C6, N9)

The strategic modification of the this compound scaffold at various positions of the purine ring is crucial for developing novel derivatives with tailored biological activities. The C6 and N9 positions, in particular, offer valuable opportunities for diversification.

Alkylation and acylation reactions are commonly employed to introduce a wide array of functional groups at these positions. For instance, the N9 position can be readily alkylated using various alkyl halides in the presence of a base. This allows for the introduction of diverse substituents, including simple alkyl chains, benzyl (B1604629) groups, and more complex moieties.

Similarly, the exocyclic amino group at the C6 position can be a target for derivatization. Acylation with different acid chlorides or anhydrides can yield a range of N6-acyl derivatives. These modifications can significantly influence the compound's solubility, lipophilicity, and interactions with biological targets.

The strategic combination of derivatization at both the C6 and N9 positions allows for the generation of a vast library of compounds with diverse physicochemical properties. This approach is instrumental in structure-activity relationship (SAR) studies, aiming to optimize the therapeutic potential of this class of compounds.

| Position | Reaction Type | Reagents | Resulting Derivative |

| N9 | Alkylation | Alkyl halides (e.g., methyl iodide, benzyl bromide) | N9-Alkyl derivatives |

| C6 | Acylation | Acid chlorides, Anhydrides | N6-Acyl derivatives |

Kinetics and Complex Reaction Mechanisms in Derivatization

The derivatization of this compound often involves complex reaction mechanisms and kinetics that are influenced by several factors. The thione tautomer of the purine ring plays a significant role in its reactivity.

The reaction conditions, including the choice of solvent, temperature, and base, can have a profound impact on the reaction pathway and the distribution of products. For example, in alkylation reactions, the use of different bases can lead to the selective formation of either N-alkylated or S-alkylated products.

The kinetics of these reactions are often studied using techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC). These methods allow for the monitoring of the reaction progress over time and the identification of intermediates and final products.

| Factor | Influence on Derivatization |

| Solvent | Can affect reaction rates and product selectivity. |

| Temperature | Higher temperatures generally increase reaction rates but may lead to side products. |

| Base | Choice of base can determine the site of alkylation (N vs. S). |

Molecular Interactions and Biochemical Mechanisms of 6 Amino 6,9 Dihydropurine 8 Thione and Its Analogs

In Silico Molecular Docking Studies

Computational molecular docking simulations serve as a powerful tool to predict and analyze the interactions between small molecules, like 6-Amino-6,9-dihydropurine-8-thione, and their protein targets. These studies provide insights into binding affinities, specific interaction modes, and the identification of key amino acid residues involved in the binding process.

The binding affinity and mode of this compound with protein targets can be inferred from studies on analogous purine (B94841) derivatives. For instance, the binding of 6-mercaptopurine (B1684380) (6-MP), a structurally similar compound, to human α1-acid glycoprotein (B1211001) (AGP) is significantly influenced by its tautomeric forms. ptfarm.pl The 6-MP molecule can exist in various tautomeric forms, with the thione forms being predominant in aqueous solutions. ptfarm.pl The specific tautomer present affects its ability to interact with protein residues; for example, the involvement of the sulfur atom in binding was only observed with a specific thiol tautomer. ptfarm.pl

Similarly, the binding orientation of this compound within a protein's active site would dictate its inhibitory potential. Molecular docking studies on other heterocyclic compounds have demonstrated the ability to predict binding energies, which correlate with biological activity. For example, studies on dihydropyridine (B1217469) hybrids have shown varying binding energies against different microbial pathogens, indicating specificity in their interactions. nih.gov

Table 1: Predicted Binding Affinities of Analogous Compounds Against Various Protein Targets

| Compound/Ligand | Protein Target | Binding Energy (kcal/mol) |

|---|---|---|

| Dihydropyridine Hybrid (5f) | Aspergillus niger | -8.499 |

| Dihydropyridine Hybrid (5f) | Proteus vulgaris | -6.895 |

| Dihydropyridine Hybrid (5j) | Staphylococcus aureus | -3.919 |

This table presents data from molecular docking studies on compounds analogous to purine derivatives, illustrating the range of predicted binding affinities. nih.govresearchgate.net

The stability of the protein-ligand complex formed by this compound and its target is determined by a network of intermolecular interactions. These interactions are predicted to be similar to those observed for its analogs.

Hydrogen Bonds: The amino group (-NH2) and the nitrogen atoms within the purine ring of this compound are potential hydrogen bond donors and acceptors. Docking studies of dihydropyridine derivatives have highlighted the formation of hydrogen bonds with key amino acid residues like Asn134 and Asn341 in Aspergillus niger. nih.gov

Hydrophobic Contacts: The purine ring system can engage in hydrophobic and π-stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the protein's binding pocket.

Interactions involving the Thione Group: The thione (C=S) group is a significant feature. As seen with 6-mercaptopurine, the tautomeric equilibrium between the thione and thiol forms can critically impact binding. ptfarm.pl The sulfur atom, particularly in its thiol form (-SH), can participate in specific interactions. ptfarm.pl

While specific docking studies for this compound against the Human RAS protein (PDB ID: 5MLA) are not detailed in the provided context, the methodology is well-established. Such an investigation would involve computationally placing the ligand into the binding site of the RAS protein to predict binding affinity and identify key interactions, similar to studies performed on other targets.

Molecular docking has been successfully used to investigate the binding of ligands to various microbial enzymes. For instance, dihydropyridine hybrids were docked against the binding regions of germs such as Bacillus subtilis, Staphylococcus aureus, and Aspergillus flavus. nih.gov These studies help in understanding the molecular basis of their antimicrobial activity. nih.gov Similarly, spiro[indole-3,4′-pyridine] derivatives were shown to have a notable affinity for the transcriptional regulator protein PqsR of Pseudomonas aeruginosa, with binding energies indicating stable interactions. researchgate.net This approach is directly applicable to studying the interaction of this compound with targets like RAS proteins or various microbial enzymes to explore its potential therapeutic effects.

Modulation of Enzymatic Pathways

As a purine analog, this compound is expected to interfere with enzymatic pathways that are fundamental to cell growth and proliferation, particularly those involving nucleotide metabolism.

Thiopurine analogs like 6-mercaptopurine and thioguanine exert their biological effects by being metabolized into active nucleotides. drugbank.com This process involves key enzymes of the purine salvage pathway.

Thioguanine, for example, competes with the natural purines hypoxanthine (B114508) and guanine (B1146940) for the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase). drugbank.com This enzyme converts thioguanine into 6-thioguanosine (B559654) monophosphate (TGMP). drugbank.com Given its structural similarity, this compound would likely also be a substrate for HGPRTase, leading to the formation of its corresponding thio-nucleotide. Once incorporated into the nucleotide pool, these fraudulent nucleotides can interfere with DNA and RNA synthesis. drugbank.comnih.gov

Another key enzyme in the metabolism of thiopurines is xanthine (B1682287) oxidase (XOD). XOD is responsible for the catabolism of 6-mercaptopurine into the inactive metabolite 6-thiouric acid. nih.gov The activity of XOD can therefore influence the bioavailability and efficacy of thiopurine drugs. nih.gov

The primary mechanism of action for thiopurine analogs is the inhibition of purine synthesis, leading to cytotoxic effects. drugbank.comnih.gov This inhibition occurs at multiple levels.

The active metabolite of thioguanine, TGMP, is known to inhibit glutamine-5-phosphoribosylpyrophosphate amidotransferase, which is the first and rate-limiting enzyme in the de novo pathway of purine ribonucleotide synthesis. drugbank.com This is a form of pseudo-feedback inhibition. drugbank.com

Furthermore, analogs of 6-mercaptopurine, such as 2-amino-6-hydroxy-8-mercaptopurine (B14735) (AHMP), have been shown to be potent inhibitors of xanthine oxidase (XOD). nih.gov The inhibition can be complex, with AHMP exhibiting a mixed inhibition mechanism when 6-mercaptopurine is the substrate, suggesting it can bind to both the free enzyme and the enzyme-substrate complex. nih.gov When xanthine is the substrate, AHMP shows non-competitive inhibition. nih.gov This differential inhibition highlights the potential for developing selective inhibitors that can modulate the metabolism of specific drugs. nih.gov

Table 2: Inhibition of Xanthine Oxidase (XOD) by Mercaptopurine Analogs

| Inhibitor | Substrate | IC50 (μM) | Ki (μM) | Inhibition Type |

|---|---|---|---|---|

| AHMP | Xanthine | 17.71 ± 0.29 | 5.78 ± 0.48 | Non-competitive |

| AHMP | 6-Mercaptopurine | 0.54 ± 0.01 | 0.96 ± 0.01 | Mixed |

| APT | Xanthine | 16.38 ± 0.21 | 6.61 ± 0.28 | - |

This table summarizes the inhibitory activity of 2-amino-6-hydroxy-8-mercaptopurine (AHMP) and 2-amino-6-purinethiol (APT) on xanthine oxidase with different substrates. nih.gov

Studies on Related Purine Analogues as Antagonists (e.g., 6-Mercaptopurine)

6-Mercaptopurine (6-MP), a well-known purine analogue, functions as a purine antagonist, interfering with the synthesis of purine nucleotides, which are essential building blocks for DNA and RNA. wikipedia.orgoncolink.org This interference ultimately inhibits DNA and RNA synthesis, particularly affecting rapidly dividing cells like cancer cells. wikipedia.orgyoutube.com The mechanism of action involves the conversion of 6-MP into its active form, thioinosine monophosphate (TIMP), by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT). wikipedia.org TIMP then inhibits several key enzymes involved in de novo purine synthesis. chemicalbook.com

Specifically, TIMP inhibits the conversion of inosine (B1671953) monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP) and adenylosuccinate, thereby blocking the formation of guanine and adenine (B156593) nucleotides. chemicalbook.comaacrjournals.org This disruption of purine metabolism is a cornerstone of its therapeutic effects. oncolink.org Furthermore, 6-MP's cytotoxicity is linked to its incorporation into DNA and RNA, leading to dysfunctional nucleic acids. chemicalbook.combiocrick.com

The specificity of 6-MP's action can be attributed, in part, to the lower capacity of some tumor cells to synthesize adenine and guanine nucleotides from IMP compared to normal cells. aacrjournals.org This makes them more susceptible to the inhibitory effects of TIMP. aacrjournals.org Resistance to 6-MP can develop through various mechanisms, including a decreased ability of cells to convert 6-MP to TIMP. aacrjournals.org

Interactive Table: Key Enzymes and Processes Targeted by 6-Mercaptopurine

| Target Enzyme/Process | Effect of 6-Mercaptopurine (via TIMP) | Reference |

| Phosphoribosyl pyrophosphate amidotransferase (PRPP amidotransferase) | Inhibition of the initial step of de novo purine synthesis. | chemicalbook.com |

| Conversion of IMP to XMP | Inhibition, leading to decreased guanine nucleotide synthesis. | aacrjournals.org |

| Conversion of IMP to adenylosuccinate | Inhibition, leading to decreased adenine nucleotide synthesis. | aacrjournals.org |

| RNA Polymerase I and II | Direct inhibition of transcription. | chemicalbook.com |

Investigation of Heat Shock Protein 90 (Hsp90) Inhibition

Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a critical role in the stability and function of numerous client proteins, many of which are involved in cancer development and progression. nih.govwikipedia.org Inhibition of Hsp90 has emerged as a promising strategy in cancer therapy because it leads to the degradation of these oncoproteins. wikipedia.org Purine-based compounds have been identified as effective Hsp90 inhibitors. nih.govnih.gov

These inhibitors typically work by binding to the ATP-binding pocket in the N-terminal domain of Hsp90, thereby blocking its chaperone activity. wikipedia.org This leads to the misfolding and subsequent degradation of Hsp90 client proteins. wikipedia.org Several purine-scaffold Hsp90 inhibitors, such as PU-H71, have been developed and have shown selective anti-tumor activity. aacrjournals.org For instance, PU-H71 has demonstrated efficacy in killing diffuse large B-cell lymphoma (DLBCL) cells that are dependent on the BCL6 oncoprotein, a client of Hsp90. aacrjournals.org

Research has also focused on developing orally active purine-based Hsp90 inhibitors with improved water solubility to enhance their bioavailability. nih.gov The introduction of an amino functionality in the N(9) side chain of some 8-sulfanyladenine derivatives has been shown to achieve this, resulting in potent and orally bioavailable compounds. nih.gov

Interaction with Viral Proteases (e.g., MERS-CoV PL(pro))

The papain-like protease (PLpro) of the Middle East Respiratory Syndrome Coronavirus (MERS-CoV) is an essential enzyme for viral replication, making it an attractive target for antiviral drug development. nih.gov Several purine analogs have been identified as potential inhibitors of MERS-CoV PLpro. nih.gov

Notably, 6-thioguanine (B1684491) (6-TG) and 6-mercaptopurine (6-MP) are among the compounds reported to exhibit inhibitory activity against MERS-CoV PLpro. nih.gov The catalytic activity of MERS-CoV PLpro relies on a triad (B1167595) of amino acids: Cys111, His278, and Asp293. nih.gov Inhibitors targeting this protease would disrupt its function, thereby impeding the viral life cycle.

Structural Activity Relationship (SAR) Investigations

Correlation Between Molecular Structure and Modulation of Biochemical Processes

The molecular structure of purine analogs is intrinsically linked to their ability to modulate biochemical processes. Structure-activity relationship (SAR) studies are crucial for understanding how specific structural features influence the biological activity of these compounds. nih.gov For instance, in the context of multidrug resistance, the design of purine derivatives has been explored to inhibit P-glycoprotein, a transporter protein that pumps cytotoxic agents out of cancer cells. nih.gov

Systematic molecular modeling studies, including three-dimensional quantitative SAR (3D-QSAR), have been employed to explore the interaction mechanisms and design novel purine derivatives as inhibitors of specific targets like cyclin-dependent kinase 2 (CDK2). nih.gov These studies have revealed that electrostatic, hydrophobic, and hydrogen bond donor fields are key determinants of the inhibitory activity of these compounds. nih.gov

Impact of Functional Groups (e.g., Thiol Group at Position 8) on Biological Interactions

The functional groups present on the purine scaffold significantly impact the biological interactions of the molecule. The thiol group, particularly at the 8-position of the purine ring, is of considerable interest. The presence of a thiocarbonyl group can shift the absorption spectrum of thiopurines to longer wavelengths, which has implications for photodynamic therapy applications. mdpi.com

The substitution of an oxygen atom with a sulfur atom in some tricyclic purine derivatives has been shown to enhance their interaction with cancer cells. mdpi.com This highlights the critical role of specific functional groups in determining the biological activity and potential therapeutic applications of these analogs. The sulfur-containing thiol group in amino acids like cysteine is also known to be crucial for the structure and function of proteins. technologynetworks.com

Rational Design Principles for Modulating Specific Molecular Targets

Rational drug design strategies are employed to develop potent and selective modulators of specific molecular targets. rsc.orgrsc.org This approach involves a deep understanding of the target's structure and the molecular interactions that govern ligand binding. For Hsp90 inhibitors, the purine scaffold has served as a template for creating compounds that can effectively compete with ATP for binding to the chaperone's N-terminal domain. nih.gov

The design of novel purine derivatives often involves computational screening and molecular modeling to predict the binding affinity and activity of new compounds. nih.govrsc.org For example, in the development of CDK2 inhibitors, virtual screening and molecular docking were used to identify novel candidate compounds with high predicted activity. nih.gov These computational approaches, combined with synthetic chemistry, allow for the systematic optimization of lead compounds to improve their potency, selectivity, and pharmacokinetic properties. nih.gov

Advanced Methodological Considerations and Future Research Directions

Development of Analytical Methodologies for Complex Systems

The accurate detection and quantification of 6-Amino-6,9-dihydropurine-8-thione and its metabolites in complex biological systems are paramount for understanding its pharmacokinetic and pharmacodynamic profiles. The development of robust analytical methodologies is a key area of research.

Sensitive and selective analytical methods are crucial for determining the concentration of thiopurine metabolites in biological samples. nih.gov High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) have emerged as the primary techniques for this purpose. nih.govfrontiersin.orgui.ac.idannlabmed.orgnih.govnih.gov These methods offer the necessary sensitivity and specificity to measure clinically relevant concentrations of thiopurine derivatives in matrices such as red blood cells (RBCs) and plasma. nih.govfrontiersin.orgui.ac.id

A typical LC-MS/MS method involves the hydrolysis of thiopurine nucleotide metabolites to their corresponding bases, such as 6-thioguanine (B1684491) (6-TG), followed by chromatographic separation and mass spectrometric detection. frontiersin.orgui.ac.idnih.gov For instance, a validated LC-MS/MS method for 6-TG and 6-methylmercaptopurine (B131649) (6-MMP) in erythrocytes utilizes an automated cell washer for RBC separation and washing, significantly reducing labor and time. frontiersin.org Such methods have demonstrated low limits of quantification, for example, 0.2 μmol/L for 6-TG, and high precision with total imprecision of less than 3.0%. frontiersin.org The stability of these metabolites is a critical pre-analytical consideration, with studies showing that 6-TGN can degrade when stored at –20°C for extended periods, highlighting the need for prompt sample processing and storage at –70°C. annlabmed.org

Future advancements in analytical methodologies will likely focus on the simultaneous quantification of a broader range of thiopurine metabolites, including the various phosphorylated nucleotide conjugates, to gain a more comprehensive understanding of their metabolic pathways and clinical effects. frontiersin.org Furthermore, the development of methods to measure DNA-incorporated thioguanine (DNA-TG) is a promising area, as it may serve as a more direct biomarker of therapeutic efficacy and toxicity. nih.govnih.gov

Integration of Theoretical and Experimental Approaches for Comprehensive Understanding

The integration of computational modeling with experimental studies provides a powerful synergy for a deeper understanding of the molecular interactions and properties of this compound.

Molecular dynamics (MD) simulations, for example, can predict the three-dimensional structure and dynamics of this compound when interacting with biological targets. A notable example in the thiopurine field is the use of MD simulations to predict the structure of the human thiopurine S-methyltransferase (TPMT) enzyme complexed with 6-mercaptopurine (B1684380) (6-MP). nih.govbioinformation.net These simulations have provided atomic-level insights into the binding modes and interactions, which are consistent with experimental data from X-ray crystallography of related murine complexes. nih.govbioinformation.net Such an approach can be applied to this compound to elucidate its interactions with various enzymes and receptors, guiding the design of more potent and selective analogs.

Theoretical approaches are also instrumental in predicting novel synthetic pathways. nih.gov Retrosynthesis models, which deconstruct a target molecule into simpler precursors, can be combined with scoring algorithms to identify promising and experimentally feasible synthetic routes. nih.gov This computational screening can significantly streamline the drug discovery process by prioritizing pathways for laboratory validation. The integration of these theoretical predictions with experimental validation is essential for the efficient development of new synthetic methodologies.

Future Directions in Exploring Novel Biochemical Interactions

While the general mechanisms of thiopurines, such as their incorporation into DNA and RNA and their immunosuppressive effects, are relatively well-understood, the specific biochemical interactions of this compound remain a fertile ground for future research.

A key future direction is the detailed investigation of how this specific compound interacts with DNA and the mismatch repair system, which is a known mechanism of action for related thiopurines that leads to apoptosis. researchgate.net The level of DNA-incorporated thioguanine has been suggested as a more relevant biomarker for clinical outcomes than erythrocyte metabolite levels, and further studies are needed to explore this for this compound. nih.govnih.gov

Another promising avenue is the exploration of this compound's effects on specific immune cell populations. While thiopurines are known to have broad immunosuppressive effects, a more nuanced understanding of their impact on different T-cell subsets and other immune cells could lead to more targeted therapeutic applications. mdpi.comnih.gov

Furthermore, the development of novel drug delivery systems represents a significant area for future research. Nano-formulations, such as liposomes, micelles, and polymeric nanoparticles, have shown promise in preclinical studies for other thiopurines by enabling controlled release and targeted delivery. nih.gov Investigating the encapsulation of this compound in such systems could enhance its therapeutic index by increasing its concentration at the site of action while minimizing systemic side effects. nih.gov

Elucidating Undiscovered Reaction Pathways and Synthetic Routes

The discovery of novel and efficient synthetic routes for this compound and its derivatives is essential for facilitating further research and potential therapeutic development.

Recent advancements in synthetic organic chemistry have led to the development of new methods for the synthesis of purine (B94841) analogs. For example, a highly selective alkylation procedure has been developed for the synthesis of protected purine 2'-O-methylriboside-3'-O-phosphoramidites, which avoids the use of hazardous reagents like diazomethane. nih.gov The application of such modern synthetic strategies to this compound could lead to more efficient and safer production methods.

The synthesis of novel derivatives is also a key research area. For instance, the synthesis of N6-derivatives of 8-azapurine (B62227) has been achieved through conventional procedures like nucleophilic substitution, diazotization, and amination. nih.gov Exploring similar derivatizations of the 6-amino group of this compound could yield new compounds with unique biological activities.

Q & A

What experimental strategies are recommended for synthesizing 6-amino-6,9-dihydropurine-8-thione, and how can purity be optimized?

Level : Basic

Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, reacting 8-bromo-2-chloro-6-benzylaminopurine with thiourea in n-BuOH at 150°C for 8 hours yields derivatives like 6-(benzylamino)-2-chloro-7,9-dihydro-purine-8-thione . To optimize purity, use recrystallization with polar aprotic solvents (e.g., DMF) and monitor progress via TLC or HPLC. Ensure stoichiometric excess of thiourea (1.5× molar ratio) to drive the reaction to completion .

How can spectroscopic techniques (FT-IR, FT-Raman) resolve structural ambiguities in this compound?

Level : Basic

Answer : FT-IR and FT-Raman spectra provide critical data on vibrational modes, such as N–H stretching (~3400 cm⁻¹) and C=S bending (~1200 cm⁻¹), which differentiate tautomeric forms. For instance, DFT-calculated vibrational frequencies at the B3LYP/6-311++G(d,p) level match experimental FT-Raman peaks, confirming the thione tautomer dominance over thiol forms . Cross-validate with NMR (¹H/¹³C) to resolve ambiguities in protonation states .

What contradictions exist between experimental spectroscopic data and DFT predictions for this compound, and how should researchers address them?

Level : Advanced

Answer : Discrepancies often arise in C=S bond length predictions (DFT: ~1.68 Å vs. X-ray: ~1.71 Å) and vibrational frequencies due to solvent effects or basis set limitations . To resolve this:

- Perform solvent-phase DFT simulations (e.g., using the IEFPCM model).

- Test multiple functionals (e.g., M06-2X vs. B3LYP) to assess sensitivity.

- Compare with crystallographic data if available .

How can researchers design experiments to evaluate the biological activity of this compound derivatives?

Level : Advanced

Answer : Use structure-activity relationship (SAR) studies:

- Synthesize analogs with modified substituents (e.g., 6-benzylamino or 2-fluoro groups) .

- Test cytotoxicity via MTT assays against cancer cell lines (e.g., HeLa or MCF-7).

- Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity for targets like purine receptors or kinases . Validate with in vitro enzyme inhibition assays .

What computational methods are most reliable for modeling the electronic properties of this compound?

Level : Basic

Answer : Density Functional Theory (DFT) with hybrid functionals (B3LYP or ωB97XD) and triple-zeta basis sets (6-311++G(d,p)) accurately predict frontier molecular orbitals (HOMO-LUMO gaps) and Fukui indices for nucleophilic/electrophilic sites . Include dispersion corrections (e.g., D3BJ) for non-covalent interaction analysis .

How should researchers address discrepancies in reported logP values for this compound?

Level : Advanced

Answer : LogP variability arises from measurement methods (shake-flask vs. HPLC) and pH-dependent ionization. To standardize:

- Use shake-flask assays at physiological pH (7.4) with octanol/water partitioning.

- Validate with computational tools (e.g., ALOGPS or XLogP3) and report confidence intervals .

What protocols ensure stability of this compound during storage and handling?

Level : Basic

Answer : Store under inert atmosphere (N₂/Ar) at –20°C in amber vials to prevent oxidation of the thione group. Characterize degradation products via LC-MS after accelerated stability testing (40°C/75% RH for 30 days) .

How can kinetic studies elucidate the tautomerization mechanism of this compound?

Level : Advanced

Answer : Monitor tautomeric equilibrium (thione ↔ thiol) using:

- Variable-temperature NMR to calculate ΔG‡ via Eyring plots.

- UV-Vis spectroscopy with time-resolved measurements in solvents of varying polarity (e.g., water vs. DMSO).

- Compare with DFT-derived potential energy surfaces .

What strategies optimize reaction yields in the synthesis of halogenated derivatives?

Level : Advanced

Answer : For halogenation (e.g., 2-fluoro or 8-bromo derivatives):

- Use N-halosuccinimide (NBS/NCS) in DMF at 0–5°C to minimize side reactions.

- Employ catalytic Lewis acids (e.g., ZnCl₂) to enhance regioselectivity.

- Isolate intermediates via column chromatography (silica gel, ethyl acetate/hexane) .

How should conflicting biological activity data between in vitro and in silico models be analyzed?

Level : Advanced

Answer : Discrepancies may stem from membrane permeability or off-target effects. Mitigate by:

- Performing permeability assays (e.g., Caco-2 monolayers).

- Conducting proteomic profiling to identify unintended interactions.

- Validating docking results with mutagenesis studies (e.g., Ala-scanning of binding pockets) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.